molecular formula C23H22N2O5S B11475077 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11475077
M. Wt: 438.5 g/mol
InChI Key: NQUVWCWKRODJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenols and thienopyridine derivatives. Key steps in the synthesis may involve:

    Aldol condensation: Formation of the thienopyridine core.

    Nucleophilic substitution: Introduction of the methoxyphenyl groups.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Inhibiting enzymes: Blocking the activity of enzymes involved in inflammatory pathways.

    Modulating receptors: Binding to and modulating the activity of specific receptors.

    Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    4-(4-HYDROXY-3-METHOXYPHENYL)-3-BUTEN-2-ONE: Known for its anti-inflammatory properties.

    2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE: Used in the production of polycarbonate plastics and epoxy resins.

Uniqueness

4-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its thienopyridine core, which imparts distinct biological activity and potential therapeutic benefits not found in other similar compounds.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-12-20-16(13-4-9-17(26)18(10-13)30-3)11-19(27)25-23(20)31-21(12)22(28)24-14-5-7-15(29-2)8-6-14/h4-10,16,26H,11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

NQUVWCWKRODJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.